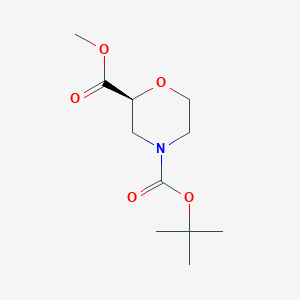
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is a chemical compound that features a morpholine ring substituted with tert-butyl and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate typically involves the esterification of morpholine-2,4-dicarboxylic acid with tert-butyl alcohol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactors. This method allows for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing waste .
化学反応の分析
Types of Reactions
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding esters or ethers.
科学的研究の応用
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe in NMR studies of macromolecular complexes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as an additive in various chemical processes.
作用機序
The mechanism by which O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved often include the inhibition of enzyme activity, leading to altered metabolic processes .
類似化合物との比較
Similar Compounds
- O4-tert-Butyl O2-methyl (2S,4R)-pyrrolidine-2,4-dicarboxylate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
生物活性
O4-tert-Butyl O2-methyl (2S)-morpholine-2,4-dicarboxylate, identified by CAS No. 1932484-68-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in drug discovery and development.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- PubChem CID : 86330877
- Purity : ≥97% .
The compound features a morpholine ring substituted with tert-butyl and methyl groups along with two carboxylate functionalities, which may contribute to its biological activity.
Anti-inflammatory Effects
Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting nitric oxide production in macrophages. For example:
- Inhibition of NO Production : Certain derivatives showed up to 100% inhibition at sub-cytotoxic concentrations .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are crucial in cancer progression and inflammation .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in the G0/G1 phase, leading to decreased proliferation of cancer cells .
Study on Structural Analogues
A study examining a series of 1,2,4-oxadiazole derivatives revealed that modifications to the morpholine structure can significantly enhance anticancer activity. For example, a derivative with a modified side chain exhibited an IC₅₀ value of 3.87 μg/mL against HT-29 cells, indicating improved potency compared to unmodified analogs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest potential interactions with proteins involved in cell signaling pathways related to cancer and inflammation .
特性
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-6-16-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIYWKZWSSFEFI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














